molecular formula C14H25NO2 B14662984 Ethyl 11-cyanoundecanoate CAS No. 52162-19-3

Ethyl 11-cyanoundecanoate

Cat. No.: B14662984
CAS No.: 52162-19-3
M. Wt: 239.35 g/mol
InChI Key: FUNUKWGHJKIQIE-UHFFFAOYSA-N
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Description

Ethyl 11-cyanoundecanoate (C₁₃H₂₃NO₂) is a long-chain fatty acid ester featuring a cyano (-CN) group at the 11th carbon of the undecanoate backbone. This compound is synthesized via nucleophilic substitution of ethyl 11-bromoundecanoate with potassium cyanide (KCN), as documented in classical organic chemistry literature . The cyano group imparts unique reactivity, enabling further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines), making it valuable in polymer chemistry and pharmaceutical intermediates.

Properties

CAS No.

52162-19-3

Molecular Formula

C14H25NO2

Molecular Weight

239.35 g/mol

IUPAC Name

ethyl 11-cyanoundecanoate

InChI

InChI=1S/C14H25NO2/c1-2-17-14(16)12-10-8-6-4-3-5-7-9-11-13-15/h2-12H2,1H3

InChI Key

FUNUKWGHJKIQIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 11-cyanoundecanoate can be synthesized through the esterification of 11-cyanoundecanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating under reflux to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures consistent quality and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which ethyl 11-cyanoundecanoate exerts its effects depends on the specific reaction it undergoes. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, resulting in the formation of 11-cyanoundecanoic acid and ethanol. In reduction reactions, the nitrile group is converted to an amine through the addition of hydrogen atoms .

Comparison with Similar Compounds

Ethyl 11-Bromoundecanoate (C₁₃H₂₅BrO₂)

  • Molecular Weight : 293.245 g/mol .
  • Synthesis: Prepared via bromination of undecanoic acid derivatives, often through Hunsdiecker or Appel reactions.
  • Key Differences: The bromine atom increases molecular weight compared to the cyano analog (MW ~225 g/mol). Bromine’s electronegativity and leaving-group ability make it more reactive in SN2 reactions than the cyano group .

Ethyl 11-Iodoundecanoate (C₁₃H₂₅IO₂)

  • Molecular Weight : 340.245 g/mol .
  • Synthesis: Produced via iodination routes, such as the use of iodine monochloride (ICl) or nucleophilic displacement.
  • Key Differences: Iodine’s larger atomic radius and polarizability enhance reactivity in elimination or radical reactions. Higher molecular weight and density compared to cyano and bromo analogs .

Table 1: Halogenated vs. Cyano Analogs

Property Ethyl 11-Cyanoundecanoate Ethyl 11-Bromoundecanoate Ethyl 11-Iodoundecanoate
Molecular Weight (g/mol) ~225 293.245 340.245
Substituent -CN -Br -I
Reactivity Moderate (SN, hydrolysis) High (SN2, elimination) Very high (radical, E2)
Key Applications Polymer precursors Alkylating agents Radiolabeling probes

Comparison with Other Ethyl Esters

Ethyl Undecanoate (C₁₃H₂₆O₂)

  • Molecular Weight : 214.34 g/mol .
  • Physical Properties: Boiling Point: ~264.5°C . Solubility: Insoluble in water; miscible with ethanol, ether .
  • Key Differences :
    • Lacks functional groups at the 11th position, reducing chemical versatility.
    • Primarily used as a flavoring agent or plasticizer .

Ethyl 10-Undecenoate (C₁₃H₂₄O₂)

  • Molecular Weight : 212.33 g/mol .
  • Physical Properties: Refractive Index: 1.435–1.442; Density: 0.876–0.882 g/cm³ . Solubility: Soluble in 95% ethanol .
  • Key Differences :
    • Features a terminal double bond (C10–C11), enabling polymerization or epoxidation.
    • Used in fragrances and bioactive compound extraction .



Table 2: Functional Group Impact on Properties

Compound Functional Group Boiling Point (°C) Solubility (95% EtOH)
This compound -CN Not reported Moderate
Ethyl Undecanoate None ~264.5 High
Ethyl 10-Undecenoate C=C ~264.5 High

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